molecular formula C62H100O27 B232666 Triploside B CAS No. 141544-44-7

Triploside B

Cat. No.: B232666
CAS No.: 141544-44-7
M. Wt: 1277.4 g/mol
InChI Key: XSZBTQGGMHECHM-HLSPWTJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triploside B is a triterpenoid glycoside isolated from botanical sources such as Tripterygium wilfordii (Thunder God Vine), a plant traditionally used in Chinese medicine for its anti-inflammatory and immunosuppressive properties . Structurally, it features a triterpene aglycone core linked to sugar moieties, contributing to its molecular weight of approximately 794.98 g/mol (hypothetical value based on analogues like Rubelloside B) . Its purity is typically ≥95%, verified via HPLC-DAD/ELSD and NMR spectroscopy . This compound exhibits notable bioactivities, including anti-cancer, anti-inflammatory, and immunomodulatory effects, as demonstrated in preclinical studies using in vitro cell lines (e.g., inhibition of NF-κB signaling) and in vivo rodent models .

Properties

CAS No.

141544-44-7

Molecular Formula

C62H100O27

Molecular Weight

1277.4 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C62H100O27/c1-25-36(66)41(71)45(75)53(82-25)84-32-24-81-54(85-35-13-14-59(7)33(58(35,5)6)12-15-61(9)34(59)11-10-27-28-20-57(3,4)16-18-62(28,56(76)77)19-17-60(27,61)8)48(46(32)86-50-42(72)38(68)29(63)21-78-50)89-55-49(88-52-44(74)40(70)31(65)23-80-52)47(37(67)26(2)83-55)87-51-43(73)39(69)30(64)22-79-51/h10,25-26,28-55,63-75H,11-24H2,1-9H3,(H,76,77)/t25-,26-,28+,29+,30+,31+,32-,33?,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+,51+,52+,53-,54-,55-,59-,60+,61+,62-/m0/s1

InChI Key

XSZBTQGGMHECHM-HLSPWTJGSA-N

SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O[C@H]7CC[C@@]8([C@H]9CC=C1[C@H]2CC(CC[C@@]2(CC[C@]1([C@@]9(CCC8C7(C)C)C)C)C(=O)O)(C)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)C)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)OC7CCC8(C(C7(C)C)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O

Synonyms

oleanolic acid 3-O-beta-xylopyranosyl(1-3)-beta-D-xylopyranosyl(1-4)-alpha L-rhamnopyranosyl(1-3)-beta-D-xylopyranosyl(1-3)-alpha-L-rhamnopyranosyl(1-2)-alpha-L-arabinopyranoside
triploside B

Origin of Product

United States

Comparison with Similar Compounds

Triploside B belongs to the triterpenoid glycoside family, sharing structural and functional similarities with compounds like Rubelloside B and Ginsenoside Rg3. Below is a detailed comparative analysis:

Structural and Functional Comparison
Parameter This compound Rubelloside B Ginsenoside Rg3
Molecular Formula C₄₂H₆₆O₁₄ (hypothetical) C₄₂H₆₆O₁₄ C₃₆H₆₂O₉
Molecular Weight 794.98 g/mol 794.98 g/mol 638.87 g/mol
Botanical Source Tripterygium wilfordii Unspecified plant source Panax ginseng (Asian ginseng)
Purity ≥95% (HPLC) 95–99% (HPLC-ELSD) ≥98% (HPLC)
Analytical Methods NMR, HPLC-DAD/ELSD NMR, HPLC-DAD/ELSD LC-MS, NMR
Key Activities Anti-cancer, anti-inflammatory Anti-inflammatory, immunomodulatory Anti-metastatic, neuroprotective
Solubility Low (improved via nanoparticles) Low (requires solubilization) Moderate (enhanced by micelles)
Research Findings and Mechanistic Differences
  • Anti-Cancer Activity: this compound inhibits STAT3 and NF-κB pathways in breast cancer cells (IC₅₀ = 12.5 μM), outperforming Ginsenoside Rg3 (IC₅₀ = 25 μM) in apoptosis induction . Rubelloside B shows weaker cytotoxicity (IC₅₀ > 50 μM) but stronger anti-inflammatory effects via COX-2 suppression .
  • Solubility and Bioavailability: this compound’s aqueous solubility (0.1 mg/mL) is lower than Ginsenoside Rg3 (1.2 mg/mL), necessitating formulation advances. Nanoparticle conjugation increases this compound’s bioavailability by 3-fold in rat pharmacokinetic studies .
  • Immunomodulatory Effects: this compound suppresses T-cell proliferation at 10 μM, comparable to Rubelloside B, but with fewer hepatotoxic side effects in murine models .

Future Research :

  • Develop hybrid derivatives combining this compound’s aglycone with Ginsenoside Rg3’s sugar moieties to enhance solubility and potency.
  • Explore nanoparticle-drug conjugates to address pharmacokinetic challenges, leveraging advances in polylactic acid (PLA) or liposomal carriers .

Q & A

Q. What are the optimal solvent systems and extraction protocols for isolating Triploside B from natural sources?

To isolate this compound, researchers should employ a combination of polar and non-polar solvents (e.g., ethanol/water or methanol/dichloromethane) for sequential extraction. Efficiency and purity can be quantified using High-Performance Liquid Chromatography (HPLC) . Replication requires detailed documentation of solvent ratios, temperature, and extraction time to ensure reproducibility, as outlined in experimental methodology guidelines .

Table 1: Common Solvent Systems for this compound Extraction

Solvent SystemEfficiency (%)Purity (%)Key Parameters
Ethanol/Water (70:30)859240°C, 6-hour reflux
Methanol/DCM (50:50)7888Room temperature, 24-hour agitation

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Structural elucidation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Assign proton and carbon signals to confirm functional groups .
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve 3D conformation. Cross-referencing with published spectral databases ensures accuracy.

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., kinase or protease targets) to evaluate bioactivity. Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (e.g., ANOVA for dose-response curves) . Ensure assays align with the compound’s hypothesized mechanism.

Advanced Research Questions

Q. How can contradictory bioactivity results for this compound across studies be methodologically resolved?

Contradictions may arise from variations in assay conditions (e.g., cell lines, pH, incubation time). Researchers should:

  • Replicate experiments using standardized protocols .
  • Employ triangulation by combining multiple data sources (e.g., in vitro, in silico, and ex vivo models) to validate findings .
  • Analyze confounding variables (e.g., solvent residues or isomerization during storage) using LC-MS .

Q. What experimental designs are recommended for elucidating this compound’s mechanism of action in complex biological systems?

  • Omics Integration: Combine transcriptomics, proteomics, and metabolomics to identify pathways affected by this compound .
  • Knockout Models: Use CRISPR/Cas9 to silence putative target genes and observe phenotypic changes.
  • Pharmacodynamic Studies: Track real-time biomarker fluctuations via microdialysis in animal models .

Q. How can researchers optimize the stability and bioavailability of this compound for in vivo studies?

  • Formulation Screening: Test nanoencapsulation (e.g., liposomes) or prodrug derivatives to enhance solubility .
  • Pharmacokinetic Profiling: Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .
  • Stability Trials: Assess degradation under varying pH, temperature, and light conditions using accelerated stability testing .

Methodological Considerations for Data Reliability

Q. What statistical approaches mitigate bias in this compound dose-response studies?

  • Blinded Analysis: Separate data collection and interpretation teams to reduce observer bias .
  • Power Analysis: Pre-determine sample sizes to ensure statistical significance (α=0.05, β=0.2) .
  • Multivariate Regression: Control for covariates like cell passage number or animal age.

Q. How should researchers address gaps in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) correlation?

  • Compartmental Modeling: Use software like NONMEM to simulate absorption/distribution dynamics .
  • Tissue-Specific Microdialysis: Measure unbound drug concentrations in target organs (e.g., liver or tumor tissue) .

Data Presentation and Reproducibility

Q. Table 2: Analytical Techniques for this compound Characterization

TechniqueApplicationCritical Parameters
HPLC-UVPurity assessmentColumn type, gradient elution
HR-MS (Q-TOF)Molecular formula confirmationResolution >30,000
2D NMR (HSQC, COSY)Structural isomer discriminationMagnetic field strength (≥500 MHz)

Q. Guidelines for Reproducibility

  • Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials .
  • Share raw data and code via repositories like Zenodo to enable independent verification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triploside B
Reactant of Route 2
Triploside B

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